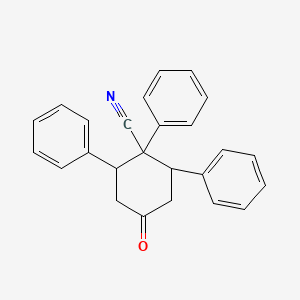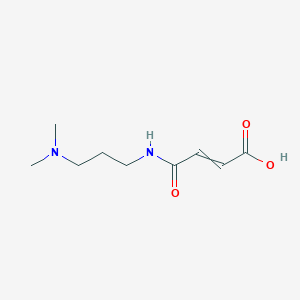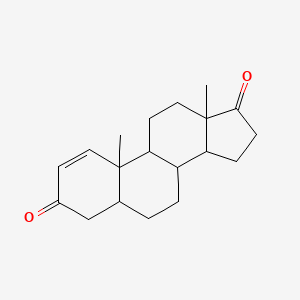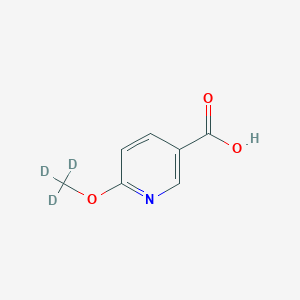
6-(Methoxy-D3)nicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Methoxy-D3)nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3. This compound is characterized by the presence of a methoxy group at the 6th position of the nicotinic acid structure. Nicotinic acid and its derivatives are known for their significant roles in various biological processes and their therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methoxy-D3)nicotinic acid typically involves the methoxylation of nicotinic acid. One common method includes the reaction of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, nicotinic acid derivatives are often produced through the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine using nitric acid. This method is preferred due to its efficiency and scalability. the process generates nitrous oxide as a by-product, which poses environmental challenges .
Análisis De Reacciones Químicas
Types of Reactions
6-(Methoxy-D3)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield methoxybenzaldehyde, while reduction of the carboxylic acid group can produce methoxybenzyl alcohol.
Aplicaciones Científicas De Investigación
6-(Methoxy-D3)nicotinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and metabolic pathways.
Medicine: It has potential therapeutic applications due to its structural similarity to nicotinic acid, which is known for its lipid-lowering effects and role in treating pellagra.
Mecanismo De Acción
The mechanism of action of 6-(Methoxy-D3)nicotinic acid involves its interaction with specific molecular targets and pathways. Similar to nicotinic acid, it is likely to act on the nicotinic acid receptor, influencing lipid metabolism and exerting anti-inflammatory effects. The methoxy group may enhance its binding affinity and specificity to certain targets, leading to improved therapeutic outcomes .
Comparación Con Compuestos Similares
6-(Methoxy-D3)nicotinic acid can be compared with other nicotinic acid derivatives such as:
2-Chloronicotinic acid: Known for its pharmaceutical applications.
Picolinic acid: Another derivative with distinct biological activities.
Isonicotinic acid: Used in the synthesis of various drugs.
The uniqueness of this compound lies in its methoxy group, which imparts different chemical and biological properties compared to other derivatives .
Propiedades
Fórmula molecular |
C7H7NO3 |
|---|---|
Peso molecular |
156.15 g/mol |
Nombre IUPAC |
6-(trideuteriomethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C7H7NO3/c1-11-6-3-2-5(4-8-6)7(9)10/h2-4H,1H3,(H,9,10)/i1D3 |
Clave InChI |
NVDJVEQITUWZDT-FIBGUPNXSA-N |
SMILES isomérico |
[2H]C([2H])([2H])OC1=NC=C(C=C1)C(=O)O |
SMILES canónico |
COC1=NC=C(C=C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-(2-Diethylaminoethyl)pyridin-4-ylidene]indene-1,3-dione](/img/structure/B14010699.png)

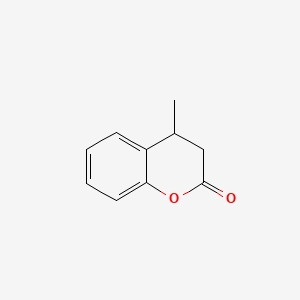
![(2S)-4-[(2,4-Dimethoxyphenyl)methyl]-2-methyl-1,4-diazepan-5-one](/img/structure/B14010704.png)
![6-Chloro-5-fluoropyrazolo[1,5-A]pyridine](/img/structure/B14010708.png)
![(S)-10-Amino-2,3,5,10-tetrahydro-1H,11H-benzo[d]pyrazolo[1,2-a][1,2]diazepin-11-one](/img/structure/B14010710.png)
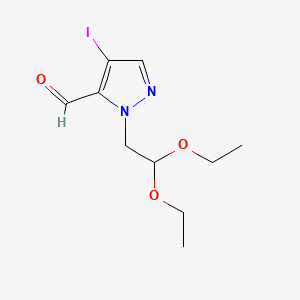
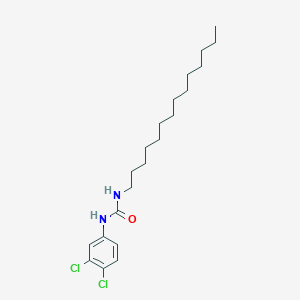
![n-[2-(3,4-Dimethoxyphenyl)ethyl]-3-{1-[2-(3,4-dimethoxyphenyl)ethyl]piperidin-4-yl}propanamide](/img/structure/B14010725.png)
